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Compound of Interest |

Compound Name: 1,2-Bis(octyloxy)benzene

CAS No.: 4956-41-6

Cat. No.: B1607915
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Technical Monograph: 1,2-Bis(octyloxy)benzene (CAS 4956-41-6)[1][2]

Executive Summary 1,2-Bis(octyloxy)benzene (CAS 4956-41-6), also known as 1,2-
dioctoxybenzene or catechol dioctyl ether, is a critical lipophilic building block in the synthesis
of advanced functional materials. While structurally simple, its significance lies in its role as a
precursor for discotic liquid crystals (triphenylenes), conductive polymers, and Covalent
Organic Frameworks (COFs). In drug development contexts, it serves as a lipophilic scaffold
for supramolecular carriers and lipid-mimetic systems.

This guide synthesizes experimental data, synthesis protocols, and mechanistic insights to
provide a robust reference for researchers in medicinal chemistry and materials science.

Chemical & Physical Profile

Identity & Structure The compound consists of a benzene ring substituted at the ortho (1,2)
positions with two octyl ether chains. This substitution pattern imparts significant lipophilicity
(high LogP) and disrupts 1t-1t stacking relative to para-isomers, resulting in a lower melting
point.
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Property Data

CAS Number 4956-41-6

IUPAC Name 1,2-Bis(octyloxy)benzene

Molecular Formula C22H3802

Molecular Weight 334.54 g/mol

Physical State Low-melting solid or viscous liquid (at 25°C)

Boiling Point ~333 °C (at 760 mmHg)

Solubility ?oluble in CHCls, DCM, THF, Toluene; Insoluble
in Water

LogP (Predicted) ~8.5 (Highly Lipophilic)

Synthesis Protocol: Williamson Etherification

Causality & Logic: The synthesis utilizes a standard Williamson ether synthesis. The choice of
Potassium Carbonate (K2COs) as the base is critical; it is strong enough to deprotonate the
phenolic hydroxyls of catechol (pKa ~9.85) but mild enough to prevent side reactions
associated with stronger bases like NaH. DMF (Dimethylformamide) is the preferred solvent
due to its high dielectric constant, which solvates the potassium cation, leaving the phenoxide
anion "naked" and highly nucleophilic for the SN2 attack on 1-bromooctane.

Step-by-Step Methodology:

« Reagents:

o

Catechol (1,2-dihydroxybenzene): 1.0 equiv (e.g., 11.0 g)

o

1-Bromooctane: 2.5 equiv (e.g., 48.3 g) — Excess ensures complete dialkylation.

[¢]

Potassium Carbonate (K2COs): 3.0 equiv (anhydrous, granular)

[¢]

Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).

e Procedure:
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o Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser under nitrogen atmosphere.

o Mixing: Dissolve Catechol in DMF (100 mL). Add K2COs in one portion. The mixture may
turn dark due to oxidation sensitivity of the phenoxide; maintain inert atmosphere.

o Addition: Add 1-Bromooctane dropwise via a pressure-equalizing addition funnel over 30
minutes.

o Reaction: Heat the mixture to 80—90 °C for 12—24 hours. Monitor via TLC (Hexane:Ethyl
Acetate 9:1). The starting material (Catechol) will disappear (low Rf), and the product will
appear near the solvent front.

o Workup: Cool to room temperature. Pour the mixture into ice-cold water (500 mL) to
precipitate the product and remove DMF. Extract with Dichloromethane (3 x 100 mL).

o Purification: Wash combined organic layers with 1M NaOH (to remove unreacted mono-
alkylated phenols), water, and brine. Dry over MgSOa. Concentrate in vacuo.

o Final Polish: Recrystallize from Ethanol or perform column chromatography (Silica gel,
Hexane -> 2% EtOAc/Hexane) to yield a white/off-white solid or clear oil.

Yield Expectation: 85—-92%.
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Figure 1: Synthesis pathway via Williamson Etherification. The reaction proceeds through
sequential SN2 nucleophilic substitutions.
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Functional Applications & Mechanism

A. Precursor for Discotic Liquid Crystals (Triphenylenes) The primary high-value application of
CAS 4956-41-6 is as a monomer for the synthesis of 2,3,6,7,10,11-
Hexakis(octyloxy)triphenylene.

e Mechanism: Oxidative trimerization using Ferric Chloride (FeCls) or Molybdenum
Pentachloride (MoCls).

 Significance: The resulting triphenylene molecules stack into columns (discotic mesophase),
creating 1D conductive channels used in organic photovoltaics and molecular wires. The
octyl chains provided by CAS 4956-41-6 act as a "solvent skin," ensuring solubility and
facilitating the liquid crystalline phase transition.

B. Supramolecular Scaffolds in Drug Delivery In pharmaceutical research, the 1,2-
bis(alkyloxy)benzene motif is used to create amphiphilic cyclotriveratrylenes (CTVs). These
bowl-shaped molecules can host hydrophobic drugs (guest-host chemistry) or self-assemble
into nanocapsules for targeted delivery.
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Figure 2: Divergent application pathways. The compound serves as a "lipophilic module" for

constructing larger functional architectures.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following NMR signals must be

observed. Absence of the phenolic proton (broad singlet >5.0 ppm) confirms complete

alkylation.

'H NMR (400 MHz, CDCls) Expectation:

Chemical Shift o ] . Structural
Multiplicity Integration Assignment .
(0) Insight
. Symmetric
6.89 Multiplet 4H Ar-H )
aromatic core
Alpha-methylene
3.99 Triplet (J=6.6 Hz) 4H -O-CH:z- (Diagnostic
peak)
1.81 Quintet 4H -OCH2CH2z- Beta-methylene
) Alkyl chain
1.47 - 1.29 Multiplet 20H -(CH2)s-
backbone
) Terminal methyl
0.89 Triplet 6H -CHs

groups

13C NMR Diagnostic Peaks:

121.0 ppm: Aromatic C-H.

69.3 ppm: -O-CH2- (Ether carbon).

149.2 ppm: Aromatic C-O (Ipso carbon).

114.1 ppm: Aromatic C-H (Ortho to ether linkage).

© 2026 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Safety & Handling

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapor.

Storage: Store at room temperature in a tightly sealed container. Stable under normal
conditions, but avoid strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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